molecular formula C12H12N6O3S B5803781 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide CAS No. 1004249-31-3

2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide

Cat. No. B5803781
CAS RN: 1004249-31-3
M. Wt: 320.33 g/mol
InChI Key: SIRUZDGQTXTKKS-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as "MNPT" and has a molecular formula of C13H11N7O3S.

Mechanism of Action

The mechanism of action of MNPT is not fully understood. However, it is believed that MNPT exerts its effects by inhibiting specific enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
MNPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MNPT can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. MNPT has also been shown to selectively bind to certain proteins, which can be used for diagnostic purposes.

Advantages and Limitations for Lab Experiments

One advantage of using MNPT in lab experiments is its selectivity for certain proteins, which can be used for diagnostic purposes. Another advantage is its potential use as an anti-cancer and anti-inflammatory agent. However, one limitation of using MNPT in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on MNPT. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to further investigate its mechanism of action and identify specific enzymes and proteins that are targeted by MNPT. Additionally, research can be done to improve the solubility of MNPT in water, which can make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of MNPT involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with carbon disulfide to obtain 2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide.

Scientific Research Applications

MNPT has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, MNPT has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. MNPT has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
In biochemistry, MNPT has been investigated for its potential use as a diagnostic tool for detecting certain diseases. MNPT has been shown to selectively bind to certain proteins, which can be used to detect the presence of these proteins in biological samples.

properties

IUPAC Name

1-[(2-methylpyrazole-3-carbonyl)amino]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3S/c1-17-10(6-7-13-17)11(19)15-16-12(22)14-8-2-4-9(5-3-8)18(20)21/h2-7H,1H3,(H,15,19)(H2,14,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRUZDGQTXTKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601126504
Record name 1-Methyl-1H-pyrazole-5-carboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1004249-31-3
Record name 1-Methyl-1H-pyrazole-5-carboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004249-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-5-carboxylic acid 2-[[(4-nitrophenyl)amino]thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601126504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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